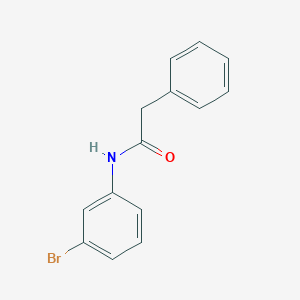

N-(3-bromophenyl)-2-phenylacetamide

Overview

Description

N-(3-bromophenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the phenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-phenylacetamide typically involves the reaction of 3-bromoaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amine derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are utilized under mild conditions.

Major Products Formed

Substitution Reactions: Formation of substituted phenylacetamide derivatives.

Oxidation Reactions: Formation of N-oxide derivatives.

Reduction Reactions: Formation of amine derivatives.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

N-(3-bromophenyl)-2-phenylacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: The compound is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt various physiological processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

- N-(3-fluorophenyl)-2-phenylacetamide

- N-(3-chlorophenyl)-2-phenylacetamide

- N-(3-iodophenyl)-2-phenylacetamide

Uniqueness

N-(3-bromophenyl)-2-phenylacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its fluorine, chlorine, and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for various applications.

Biological Activity

N-(3-bromophenyl)-2-phenylacetamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reagents : 3-bromobenzene and phenylacetamide.

- Solvent : Dimethylformamide (DMF) is commonly used.

- Base : Potassium carbonate serves as the base.

- Procedure :

- Combine the reagents in DMF.

- Heat the mixture under reflux for several hours.

- Cool the mixture and precipitate the product by adding water.

- Filter and purify the product via recrystallization.

This method allows for the efficient production of this compound, which can be further modified for various biological studies.

Anticancer Properties

This compound has been investigated for its anticancer properties. A study reported that derivatives synthesized from this compound exhibited significant growth inhibition against various cancer cell lines, particularly in central nervous system (CNS) cancer cells. For instance, the SNB-75 cell line demonstrated a percent growth inhibition (PGI) of 41.25%, indicating a notable sensitivity to the compound.

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-75 | 41.25% |

| Other tested lines | Varies |

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. Inhibitors of this enzyme are being explored for therapeutic applications in conditions such as glaucoma and epilepsy.

Antimycobacterial Activity

In a separate study, derivatives of this compound were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined, with some compounds showing promising results against resistant strains . The study utilized the BACTEC radiometric system to assess activity, highlighting the importance of structure-activity relationships in developing effective antimycobacterial agents.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound A | 6.25 | Moderate |

| Compound B | 1.56 | High |

Case Studies

- Anticancer Study : A series of compounds derived from this compound were tested against various cancer cell lines, revealing significant cytotoxic effects particularly in CNS tumors. The findings suggest that modifications to the phenyl group can enhance anticancer activity.

- Antimycobacterial Study : A group of derivatives was screened for their ability to inhibit M. tuberculosis. The most active compound exhibited an MIC value indicating strong potential for further development as an antitubercular agent .

Properties

IUPAC Name |

N-(3-bromophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHAUBXFFVEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351806 | |

| Record name | N-(3-bromophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-73-3 | |

| Record name | N-(3-bromophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.